An In-depth Technical Guide to 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic pathway, and the anticipated reactivity and applications of 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine. This molecule is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of an amine, a bromine atom, and a trifluoromethoxy group on the pyridine scaffold presents a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, has become a cornerstone of modern drug design. The trifluoromethoxy group is known to significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by altering their lipophilicity and electronic nature.[1]
3-Amino-5-bromo-6-(trifluoromethoxy)pyridine is a particularly noteworthy derivative. The presence of three distinct functional groups offers a rich chemical space for further molecular elaboration:
-
The Amino Group: Serves as a key nucleophile or a site for the formation of amides, sulfonamides, and other derivatives.
-
The Bromo Group: Acts as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
-
The Trifluoromethoxy Group: As a lipophilic and strongly electron-withdrawing group, it can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.[1]
This guide will delve into the fundamental characteristics of this compound, providing a solid foundation for its application in research and development.
Physicochemical Properties
Precise experimental data for 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine is not extensively available in the public domain. However, we can infer its properties based on the analysis of structurally related compounds. The data presented below for the closely related isomer, 5-bromo-3-(trifluoromethyl)pyridin-2-amine (CAS: 79456-34-1), provides a valuable reference point.[2]
| Property | Value (for 5-bromo-3-(trifluoromethyl)pyridin-2-amine) | Reference |
| Molecular Formula | C6H4BrF3N2 | [2] |
| Molecular Weight | 241.01 g/mol | [2] |
| Appearance | Expected to be an off-white to yellow solid | [3][4] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like DMSO and methanol | [5] |
| pKa | The amino group is expected to be weakly basic due to the electron-withdrawing effects of the bromine and trifluoromethoxy groups. | |
| XLogP3-AA | 2.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
Synthesis and Mechanistic Rationale
The synthesis of 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine can be approached through a multi-step sequence, leveraging modern synthetic methodologies for the introduction of the key functional groups. A plausible synthetic strategy is outlined below, starting from a commercially available pyridine derivative.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine.
Experimental Protocol
Step 1: Hydroxylation of 2-Amino-5-bromopyridine
This step introduces a hydroxyl group at the 6-position of the pyridine ring. This transformation can be challenging and may require specific reagents to achieve the desired regioselectivity.
-
To a solution of 2-Amino-5-bromopyridine (1.0 eq) in a suitable solvent such as acetic acid, add a source of hydroxyl radical, such as hydrogen peroxide (excess), in the presence of a catalytic amount of a metal salt (e.g., an iron or copper salt).
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench any remaining peroxide with a reducing agent like sodium sulfite.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-Amino-5-bromo-6-hydroxypyridine.
Causality Behind Experimental Choices: The use of a metal catalyst in the presence of hydrogen peroxide is a common method for the hydroxylation of aromatic rings, proceeding through a Fenton-like mechanism. Acetic acid is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the reaction conditions.
Step 2: Trifluoromethoxylation of 2-Amino-5-bromo-6-hydroxypyridine
The introduction of the trifluoromethoxy group can be achieved using an electrophilic trifluoromethylating reagent that reacts with the hydroxyl group.
-
Dissolve 2-Amino-5-bromo-6-hydroxypyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., potassium carbonate or triethylamine, 1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a trifluoromethoxylation reagent, such as the Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 eq).[6]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography to yield 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine.
Causality Behind Experimental Choices: The Togni reagent is a widely used, bench-stable source of an electrophilic trifluoromethyl group.[6] The reaction is performed under anhydrous conditions to prevent the hydrolysis of the reagent and the intermediate species. The base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can react with the Togni reagent.
Chemical Reactivity and Synthetic Utility
The three functional groups of 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine each offer distinct opportunities for chemical modification.
Reactivity of the Amino Group
The amino group is a versatile nucleophile and can undergo a variety of reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides.
-
Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.
Reactivity of the Bromo Group
The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds with alkynyl groups.
Influence of the Trifluoromethoxy Group
The trifluoromethoxy group is generally unreactive under common synthetic conditions. Its primary role is to modulate the electronic and physical properties of the molecule. As a strong electron-withdrawing group, it will decrease the basicity of the pyridine nitrogen and the nucleophilicity of the amino group.
Potential Applications in Drug Discovery and Agrochemicals
While specific applications of 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine have not been extensively reported, its structural motifs are present in numerous biologically active compounds.
-
Kinase Inhibitors: The pyridine scaffold is a common core in many kinase inhibitors used in oncology. The functional groups on this molecule allow for the synthesis of libraries of compounds to screen against various kinases.
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The ability to introduce diverse substituents through the bromo and amino groups makes this a valuable building block for developing novel GPCR ligands.
-
Agrochemicals: Trifluoromethyl- and trifluoromethoxy-substituted pyridines are key components of many modern herbicides, fungicides, and insecticides.[7] This compound could serve as a starting point for the development of new crop protection agents.
Safety and Handling
As with any chemical compound, 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3][8][9][10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust or vapors.[3]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]
Conclusion
3-Amino-5-bromo-6-(trifluoromethoxy)pyridine represents a highly valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides a rich platform for the creation of diverse molecular architectures with significant potential in drug discovery and agrochemical research. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the chemical sciences.
References
-
Beilstein Journals. (n.d.). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]
-
HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-6-bromo-5-trifluoromethyl-pyridine-2-carboxylic acid ((S) - PubChem. Retrieved from [Link]
-
ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]
-
Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 3-AMino-2-broMo-6-(trifluoroMethyl)pyridine. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). 2-Methyl Butyric Acid | Aroma/Fragrance Compound. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018). SAFETY DATA SHEET. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-5-(trifluoromethoxy)pyridine (C6H3BrF3NO). Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]
-
MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl butyric acid, 116-53-0. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-methyl-. Retrieved from [Link]
-
ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. file.leyan.com [file.leyan.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
